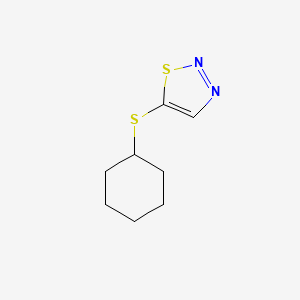
5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole: is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. The cyclohexylsulfanyl group attached to the thiadiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole typically involves the reaction of cyclohexylthiol with appropriate thiadiazole precursors. One common method includes the cyclization of cyclohexylthiocarbamoyl chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the cleavage of the thiadiazole ring and formation of simpler sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as alkyl halides or aryl halides replace the cyclohexyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Cyclohexylsulfoxide, cyclohexylsulfone.
Reduction: Cyclohexylamine, thiadiazole derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole is used as a building block in organic synthesis
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Research has explored the use of this compound derivatives in the development of pharmaceuticals, particularly as potential anticancer agents. The compound’s ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of significant interest.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
- 5-(Phenylsulfanyl)-1,2,3-thiadiazole
- 5-(Methylsulfanyl)-1,2,3-thiadiazole
- 5-(Benzylsulfanyl)-1,2,3-thiadiazole
Comparison: Compared to its analogs, 5-(Cyclohexylsulfanyl)-1,2,3-thiadiazole exhibits unique properties due to the cyclohexyl group. This bulky substituent can influence the compound’s steric and electronic characteristics, affecting its reactivity and interaction with biological targets. The cyclohexyl group also enhances the compound’s lipophilicity, potentially improving its bioavailability and membrane permeability.
Eigenschaften
IUPAC Name |
5-cyclohexylsulfanylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S2/c1-2-4-7(5-3-1)11-8-6-9-10-12-8/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFDQQCRPGSCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














